Enzymatic Inactivation: Capreomycin Phosphotransferase (Cph) Substrate Selectivity Discriminates IA from IB
Capreomycin phosphotransferase (Cph), encoded by the cph gene in the capreomycin biosynthetic cluster, exhibits strict substrate selectivity among the four capreomycin isoforms. Cph phosphorylates and inactivates CMN IA and IIA (both possessing R1 = OH) but shows no detectable activity against CMN IB or IIB (both possessing R1 = H) . In parallel, capreomycin acetyltransferase (CAC) is active against all four components, establishing that IA's susceptibility to Cph-mediated inactivation is uniquely shared with IIA and absent in IB . This differential enzymatic processing means that in Cph-expressing systems, IA is functionally inactivated while IB remains active, representing a critical selection criterion for experiments involving producer-strain resistance models.
| Evidence Dimension | Enzymatic inactivation by Cph phosphotransferase |
|---|---|
| Target Compound Data | CMN IA: inactivated by Cph phosphorylation |
| Comparator Or Baseline | CMN IB: not a substrate for Cph; CMN IIA: inactivated; CMN IIB: not a substrate |
| Quantified Difference | Qualitative (substrate vs. non-substrate); Cph specifically requires R1 = OH for activity |
| Conditions | Purified Cph enzyme assay; Escherichia coli heterologous expression system with cph gene |
Why This Matters
For resistance mechanism studies or producer-strain engineering, pure 2-6-Capreomycin IA is required as the specific Cph substrate; IB cannot substitute.
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